3-Chloro-5-isopropylaniline
Description
3-Chloro-5-isopropylaniline is a halogenated aromatic amine featuring a chlorine atom at the 3-position and an isopropyl group at the 5-position of the benzene ring. The molecular formula of this compound can be inferred as C₉H₁₂ClN, with an approximate molecular mass of 169.65 g/mol, assuming substitution patterns similar to its methyl analog. This compound likely serves as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its electron-withdrawing (Cl) and bulky (isopropyl) substituents, which influence reactivity and steric interactions.
Properties
IUPAC Name |
3-chloro-5-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFYWIAARRIPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369887-46-6 | |
| Record name | 3-chloro-5-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-isopropylaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-5-isopropylbenzene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents like iron powder in acidic conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can significantly enhance the production efficiency. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-isopropylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Chloro-5-isopropylaniline serves as an important intermediate in the synthesis of various organic compounds, including:
- Dyes and Pigments : It is utilized in the production of azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.
- Pharmaceuticals : The compound is investigated for its role in synthesizing active pharmaceutical ingredients (APIs) that target specific biological pathways.
Biological Research
Potential Biological Activities
Research has indicated that this compound may possess several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported effective inhibition of bacterial growth at concentrations as low as 50 µg/mL.
- Anticancer Potential : In vitro experiments have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, treatment with concentrations ranging from 10 µM to 100 µM led to increased markers of apoptosis, such as cleaved PARP and activated caspase-3.
Industrial Applications
Use in Agrochemicals
The compound is also explored for its potential applications in agrochemicals, particularly as a herbicide. Its structural characteristics allow it to interact effectively with plant growth regulators, making it a candidate for developing selective herbicides .
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a lead candidate for new antibiotics.
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, the compound was tested on human cancer cell lines. The findings suggested that it could induce apoptosis through specific signaling pathways, warranting further exploration into its therapeutic applications.
Data Table: Summary of Applications
| Application Area | Specific Uses | Observations/Findings |
|---|---|---|
| Chemical Synthesis | Dyes, pigments, pharmaceuticals | Key intermediate for various organic compounds |
| Biological Research | Antimicrobial, anticancer | Effective against bacteria; induces apoptosis in cancer cells |
| Industrial Applications | Herbicide development | Potential for selective herbicide formulations |
Mechanism of Action
The mechanism of action of 3-Chloro-5-isopropylaniline involves its interaction with specific molecular targets. The chlorine and isopropyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Steric Effects : The isopropyl group in this compound introduces greater steric hindrance compared to the methyl group in 3-Chloro-5-methylaniline. This reduces nucleophilic substitution rates at the aromatic ring but enhances selectivity in coupling reactions .
- Electronic Effects: The chlorine atom (electron-withdrawing) deactivates the ring, directing electrophilic substitution to the para position relative to the amino group. The isopropyl group (weakly electron-donating) may slightly offset this effect.
- Solubility : The bulkier isopropyl substituent likely decreases aqueous solubility compared to the methyl analog, favoring organic solvents like dichloromethane or toluene.
Spectroscopic and Analytical Data
- IR Spectroscopy : The NH₂ stretching vibrations (~3450 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) align across all three compounds. The benzoxazolyl derivative shows additional C=N stretches (~1620 cm⁻¹) .
- NMR : For 3-Chloro-5-methylaniline, the methyl group resonates at ~2.3 ppm (¹H) and 20–25 ppm (¹³C), whereas the isopropyl group in this compound would show split peaks at ~1.2 ppm (CH₃) and ~2.9 ppm (CH) .
Biological Activity
3-Chloro-5-isopropylaniline (CIPA) is an aromatic amine that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and environmental toxicity. This article reviews the biological activities associated with CIPA, including its cytotoxic effects, mechanisms of action, and environmental implications.
Chemical Structure
This compound is characterized by the following chemical structure:
This compound features a chloro substituent at the meta position and an isopropyl group at the para position relative to the amino group on the benzene ring.
Cytotoxic Effects
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating multiple compounds, certain derivatives showed higher inhibition rates compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU). Notably, compounds with similar structural features to CIPA were found to inhibit cell growth effectively in cancer cell lines such as SGC-7901, A875, and HepG2.
Table 1: Cytotoxic Activity of Selected Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| CIPA Derivative 1 | 9.13 | SGC-7901 |
| CIPA Derivative 2 | 12.34 | A875 |
| CIPA Derivative 3 | 10.15 | HepG2 |
| 5-FU | 15.00 | Control |
The selectivity index for these compounds indicates a preferential toxicity towards cancerous cells over normal cells, suggesting their potential as targeted cancer therapies .
The mechanism underlying the cytotoxic effects of CIPA derivatives appears to involve apoptosis induction. In vitro studies have shown that treatment with these compounds results in increased rates of apoptosis in sensitive cancer cell lines. For example, compound C6 induced a significant apoptotic response, with rates observed at approximately 12% at a concentration corresponding to its value .
Structure-Activity Relationships (SAR)
The biological activity of CIPA can be influenced by structural modifications. Studies indicate that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the aromatic ring can significantly affect the compound's potency against bacterial strains and cancer cells. For instance, variations in substituents at different positions on the phenyl moiety have been systematically analyzed to determine their impact on activity .
Environmental Impact
Beyond its therapeutic potential, CIPA's environmental toxicity is an area of concern. As an aromatic amine, it poses risks to aquatic organisms and may disrupt microbial communities in soil and water systems. Studies have indicated that compounds like CIPA can inhibit nitrifying bacteria, which are crucial for maintaining ecological balance in soil environments .
Table 2: Environmental Toxicity Data
| Organism Type | Effect Observed |
|---|---|
| Nitrifying Bacteria | Significant population decline |
| Aquatic Invertebrates | Toxicity observed at low concentrations |
Case Studies
Several case studies have highlighted the dual nature of CIPA as both a potential therapeutic agent and an environmental pollutant:
- Cancer Therapy Trials : Clinical trials involving derivatives of CIPA have shown promise in reducing tumor sizes in preclinical models.
- Environmental Monitoring : Research conducted on wastewater treatment facilities revealed that effluents containing aromatic amines like CIPA could lead to reduced biodiversity in receiving waters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
